Thiothixene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UWVJOHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2091542 | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |
| Record name | SID11532885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS No. |
3313-26-6, 49746-04-5, 5591-45-7 | |
| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothixene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Thiothixene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Méthodes De Préparation
Early Synthetic Approaches by Wyatt et al.
The foundational synthesis of thiothixene, as described by Wyatt et al., involves multiple routes originating from thioxanthene derivatives. One prominent method begins with 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide as the starting material:
-
Acetylation : The lithium intermediate undergoes acetylation to form a ketone derivative.
-
Condensation and Amine Exchange : The ketone is condensed with a propylidene side chain precursor, followed by amine exchange to introduce the piperazine moiety.
-
Reduction and Dehydration : Sodium borohydride (NaBH₄) reduces the intermediate, and phosphorus oxychloride (POCl₃) in pyridine facilitates dehydration, yielding E- and Z-thiothixene isomers.
This route highlights the challenges of stereochemical control, as the final product exists in geometric isomers requiring separation.
Muren et al.'s Wittig Reaction-Based Synthesis
Muren et al. developed an alternative pathway using N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as the starting material:
-
Wittig Reaction : The ketone reacts with a phosphorus ylide to introduce the piperazinylpropylidene side chain.
-
Methylation : Alkylating agents such as methyl iodide selectively methylate the piperazine nitrogen, finalizing the side chain.
This method improved yield compared to earlier approaches but still faced limitations in regioselectivity during the Wittig step.
Hobbs' Thiophenol Condensation and Cyclization
D.C. Hobbs pioneered a synthesis route emphasizing thiophenol derivatives and polyphosphoric acid (PPA) -mediated cyclization:
-
Nucleophilic Substitution : Thiophenol reacts with 2-chloro-5-dimethylsulfamoylbenzoic acid in alkaline dimethylformamide (DMF) at 130–140°C.
-
Ring Closure : PPA at 70°C induces cyclization, forming N,N-dimethylsulfamoyl-Z-thioxanthen-9-one.
-
Side Chain Addition : A Wittig reaction attaches the piperazinylpropylidene group, yielding this compound isomers.
This method’s reliance on PPA, while effective, posed handling challenges due to the reagent’s corrosive nature.
Modern Advances in Thioxanthene Synthesis
Intramolecular Friedel-Crafts Alkylation (FCA)
Recent studies by Deniz et al. demonstrated the efficacy of trifluoroacetic acid (TFA) -catalyzed intramolecular FCA for thioxanthene synthesis:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Starting Alcohol (1a–1t) | 2-fluorobenzaldehyde + thiophenol derivatives | 95–100% |
| Cyclization | TFA (10 mol%) in DCM, 24h | 70–92% |
This method bypasses traditional metal catalysts, offering a safer and more scalable approach.
Optimization of Catalyst Systems
Comparative studies of Bro̷nsted acids revealed TFA as superior to N-triphyllylphosphoramide (NTPA) and diphenyl hydrogen phosphate (DPP) for cyclization efficiency:
| Catalyst | Solvent | Conversion (%) |
|---|---|---|
| TFA | THF | 70 |
| NTPA | THF | 65 |
| DPP | THF | 50 |
TFA’s high proton-donating capacity facilitates carbocation formation, critical for ring closure.
Stereochemical Considerations and Isomer Separation
This compound’s E- and Z-isomers exhibit distinct pharmacological profiles, necessitating precise stereochemical control:
-
Reduction with NaBH₄ : Produces a diastereomeric mixture, resolved via fractional crystallization.
-
Chromatographic Techniques : High-performance liquid chromatography (HPLC) with chiral stationary phases achieves >98% enantiomeric excess in modern workflows.
Industrial-Scale Manufacturing Challenges
Pfizer’s original manufacturing process faced hurdles in solubility management and waste reduction :
Analyse Des Réactions Chimiques
Types de réactions : Le thiothixène subit diverses réactions chimiques, notamment :
Oxydation : Le thiothixène peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le thiothixène en ses dérivés thioxanthènes correspondants.
Substitution : Le thiothixène peut subir des réactions de substitution, en particulier aux atomes d'azote du cycle pipérazine.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions douces.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de la thioxanthène.
Substitution : Divers dérivés du thiothixène substitués.
4. Applications de la recherche scientifique
Le thiothixène a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de la thioxanthène.
Biologie : Investigated for its effects on neurotransmitter systems and receptor binding.
Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.
5. Mécanisme d'action
Le thiothixène exerce ses effets en agissant comme un antagoniste sur divers récepteurs postsynaptiques :
Récepteurs dopaminergiques : Bloque les récepteurs D1, D2, D3 et D4, ce qui aide à gérer les symptômes productifs et improductifs de la schizophrénie.
Récepteurs sérotoninergiques : Agit sur les récepteurs 5-HT1 et 5-HT2, procurant des effets anxiolytiques, antidépresseurs et anti-agressifs.
Récepteurs histaminergiques : Bloque les récepteurs H1, conduisant à des effets sédatifs et antiémétiques.
Récepteurs alpha-adrénergiques : Inhibe les récepteurs alpha1 et alpha2, ce qui peut abaisser la pression artérielle et provoquer une tachycardie réflexe.
Récepteurs muscariniques : Antagonise les récepteurs M1 et M2, entraînant des effets anticholinergiques tels que la bouche sèche et la vision floue
Applications De Recherche Scientifique
Pharmacological Mechanism of Action
Thiothixene functions primarily as a dopamine antagonist , affecting multiple neurotransmitter systems. Its action involves:
- Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptor subtypes, which is crucial for alleviating both positive and negative symptoms of schizophrenia .
- Serotonergic Receptors : It interacts with 5-HT1 and 5-HT2 receptors, contributing to anxiolytic and antidepressant effects while potentially mitigating some extrapyramidal side effects .
- Histaminergic and Adrenergic Receptors : this compound also acts on H1 receptors (leading to sedation) and alpha-adrenergic receptors (which can lower blood pressure) .
- Cholinergic Receptors : Its antagonistic effects on muscarinic receptors can lead to anticholinergic side effects such as dry mouth and blurred vision .
Therapeutic Applications
This compound is primarily indicated for:
- Schizophrenia : It is effective in managing both acute and chronic forms of this disorder. Clinical studies have shown that this compound can significantly reduce psychotic symptoms in patients .
- Bipolar Disorder and Mania : Its mood-stabilizing properties allow it to be used in treating manic episodes associated with bipolar disorder .
- Behavioral Disturbances : this compound is sometimes prescribed for patients exhibiting severe behavioral issues, particularly in psychiatric settings .
Side Effects
While this compound is effective for many patients, it is associated with a range of side effects:
- Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia, which are common with many antipsychotics .
- Anticholinergic Effects : Symptoms such as dry mouth, constipation, and blurred vision may occur due to its action on cholinergic receptors .
- Weight Gain and Sedation : Patients may experience weight gain and sedation as a result of histaminergic blockade .
Case Studies
Several case studies highlight the clinical implications of this compound use:
-
Medication Error Case :
A 71-year-old female was mistakenly prescribed this compound instead of her antihypertensive medication. She developed drug-induced Parkinsonism due to prolonged exposure to this compound. Upon discontinuation of the drug, her symptoms improved significantly . -
Efficacy in Schizophrenia :
In a clinical setting involving eight patients with schizophrenia (both acute and chronic), this compound was noted to effectively manage psychotic symptoms. However, three patients exhibited significant EPS, underscoring the need for careful monitoring during treatment .
Mécanisme D'action
Thiothixene exerts its effects by acting as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: Blocks D1, D2, D3, and D4 receptors, which helps manage both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: Acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemetic effects.
Alpha-Adrenergic Receptors: Inhibits alpha1 and alpha2 receptors, which can lower blood pressure and cause reflex tachycardia.
Muscarinic Receptors: Antagonizes M1 and M2 receptors, resulting in anticholinergic effects such as dry mouth and blurred vision
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Comparisons
Table 1: Structural and Receptor Affinity Profiles
- Thioxanthenes vs. Phenothiazines: this compound and chlorprothixene share a thioxanthene backbone, whereas phenothiazines (e.g., fluphenazine) have a sulfur-containing phenothiazine ring. The sulfonamide group in this compound enhances tranquilizer activity, while the piperazine moiety increases lipid solubility .
- Butyrophenones: Haloperidol exhibits higher D2 selectivity and potency, leading to a greater risk of extrapyramidal symptoms (EPS) compared to this compound .
- Atypical Antipsychotics : Clozapine and risperidone target serotonin (5-HT2A) receptors, reducing EPS risk but increasing metabolic side effects .
Clinical Efficacy and Indications
Table 2: Clinical Profiles
- Schizophrenia : this compound is effective in managing acute and chronic schizophrenia but is less potent than haloperidol . Clozapine remains superior for treatment-resistant cases .
- Borderline/Schizotypal Disorders: this compound shows efficacy in low doses for specific symptoms (e.g., paranoid ideation), similar to haloperidol .
Pharmacokinetics and Monitoring
Table 3: Pharmacokinetic Properties
- Metabolism: this compound is metabolized into inactive compounds, with unchanged drug exclusively present in the brain .
Activité Biologique
Thiothixene, marketed under the trade name Navane, is a thioxanthene antipsychotic medication primarily used in the treatment of schizophrenia. Introduced in 1967, this compound has been studied for its pharmacological properties, mechanisms of action, and clinical efficacy. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, clinical case studies, and relevant research findings.
This compound exhibits its antipsychotic effects primarily through its action as an antagonist at various neurotransmitter receptors:
- Dopamine Receptors : this compound blocks D1, D2, D3, and D4 dopamine receptors. This blockade is crucial for reducing dopaminergic activity in the mesolimbic pathway, which is often hyperactive in schizophrenia .
- Serotonin Receptors : It also antagonizes 5-HT1 and 5-HT2 serotonin receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating extrapyramidal side effects .
- Histamine and Cholinergic Receptors : this compound interacts with H1 histaminergic receptors and muscarinic M1/M2 receptors, leading to sedative effects and anticholinergic side effects like dry mouth and blurred vision .
Comparative Studies
Research comparing this compound with other antipsychotics has highlighted its potency and side effect profile. A notable study indicated that this compound was less effective than loxapine for rapid tranquilization in acutely disturbed psychotic patients, with a median time to achieve tranquilization significantly longer for this compound (95 minutes) compared to loxapine (60 minutes) .
Case Studies
- Drug-Induced Parkinsonism : A case study reported a 71-year-old female who experienced drug-induced Parkinsonism after mistakenly taking this compound instead of her antihypertensive medication for three months. Upon discontinuation of this compound, her symptoms improved significantly .
- Elderly Chronic Schizophrenics : A clinical trial involving elderly patients demonstrated that this compound effectively reduced psychotic symptoms but also noted the occurrence of extrapyramidal side effects in some patients .
Side Effects
This compound is associated with several adverse effects due to its pharmacological profile:
- Extrapyramidal Symptoms : Commonly observed side effects include tremors, rigidity, and bradykinesia .
- Anticholinergic Effects : Patients may experience dry mouth, blurred vision, constipation, and urinary retention due to its action on cholinergic receptors .
- Neuroleptic Malignant Syndrome : Although rare, this compound can induce this potentially life-threatening condition characterized by severe muscle rigidity and autonomic instability .
Summary of Research Findings
The following table summarizes key findings from studies on this compound's biological activity:
| Study Type | Key Findings |
|---|---|
| Comparative Efficacy | This compound was less effective than loxapine for rapid tranquilization (P < 0.001) |
| Case Study | Patient developed drug-induced Parkinsonism; symptoms improved after discontinuation |
| Clinical Trial | Effective in treating psychosis in elderly patients; noted extrapyramidal side effects |
| Receptor Interaction | Acts on multiple receptor types (D1-D4, 5-HT1/2, H1) contributing to both therapeutic effects and side effects |
Q & A
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound dosing regimens in treatment-resistant populations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
